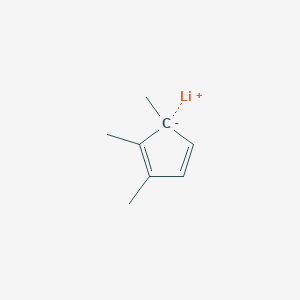
lithium;1,2,5-trimethylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,2,5-trimethylcyclopenta-1,3-diene is an organometallic compound that features a lithium ion coordinated to a 1,2,5-trimethylcyclopenta-1,3-diene ligand. This compound is part of the broader class of cyclopentadienyl complexes, which are known for their stability and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,5-trimethylcyclopenta-1,3-diene typically involves the reaction of 1,2,5-trimethylcyclopenta-1,3-diene with a lithium reagent. One common method is the reaction of the diene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1,2,5-trimethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different organometallic species.
Substitution: The lithium ion can be substituted with other metal ions, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Transition metal halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various metallocenes and substituted cyclopentadienyl complexes, which are valuable in catalysis and materials science .
Applications De Recherche Scientifique
Lithium;1,2,5-trimethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of metallocenes and other organometallic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of catalysts and advanced materials
Mécanisme D'action
The mechanism by which lithium;1,2,5-trimethylcyclopenta-1,3-diene exerts its effects involves the coordination of the lithium ion to the diene ligand. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with other metal ions and organic molecules, leading to the formation of new complexes and materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium cyclopentadienide: Similar in structure but lacks the methyl groups on the cyclopentadiene ring.
2,5,5-trimethylcyclopenta-1,3-diene: Similar diene structure but without the lithium ion
Uniqueness
Lithium;1,2,5-trimethylcyclopenta-1,3-diene is unique due to the presence of both the lithium ion and the 1,2,5-trimethylcyclopenta-1,3-diene ligand. This combination imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of organometallic compounds and catalysts .
Propriétés
Numéro CAS |
119388-53-3 |
|---|---|
Formule moléculaire |
C8H11Li |
Poids moléculaire |
114.1 g/mol |
Nom IUPAC |
lithium;1,2,5-trimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H11.Li/c1-6-4-5-7(2)8(6)3;/h4-5H,1-3H3;/q-1;+1 |
Clé InChI |
GMUBONBSIDPLGL-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[C-]1C=CC(=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


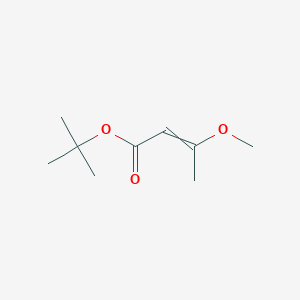
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)

![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
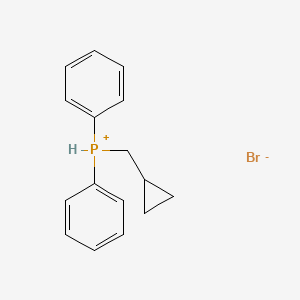
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
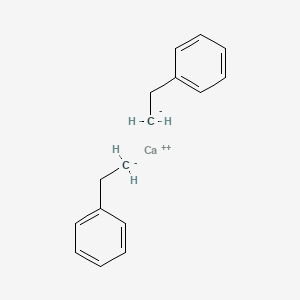
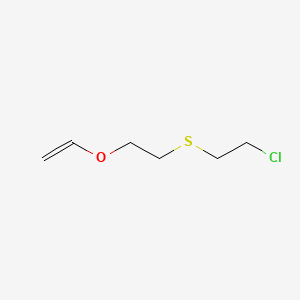



![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
